3-Hydroxy-3-methyl-2-butanone

描述

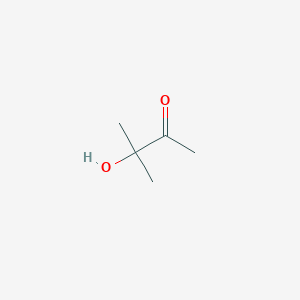

Structure

2D Structure

属性

IUPAC Name |

3-hydroxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5(2,3)7/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDRWEVUODOUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870468 | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Hydroxy-3-methyl-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-22-0 | |

| Record name | 3-Hydroxy-3-methyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXY-3-METHYL-2-BUTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 3-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-ethylbutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 3 Methyl 2 Butanone

Chemical Synthesis Pathways for 3-Hydroxy-3-methyl-2-butanone

The synthesis of this compound, an α-hydroxy ketone, can be achieved through several chemical routes. These pathways are crucial as α-hydroxy ketone structural units are valuable synthons in organic synthesis, serving as precursors for a wide array of other functional groups. lookchem.com The hydroxyl group can be a precursor for double bonds, esters, and halogenated hydrocarbons, while the carbonyl group can be transformed into hydroxyls, amines, and alkyl groups. lookchem.com

One established method involves the hydration of an alkyne. Specifically, 2-methyl-3-butyn-2-ol (B105114) can be converted to this compound. chegg.com This reaction is typically performed by treating the alkyne with a mixture of mercuric oxide (HgO) and sulfuric acid (H₂SO₄) in water, followed by heating. lookchem.comchegg.com The reaction proceeds via the formation of a cyclic mercury intermediate. chegg.com After the reaction, the product is typically extracted with an ether, washed, dried, and purified by distillation to yield the final product. lookchem.comchemicalbook.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in creating efficient and industrially viable methods for synthesizing α-hydroxy ketones.

A significant catalytic approach is the mercury-catalyzed hydration of 2-methyl-3-butyn-2-ol, as previously mentioned. lookchem.comchegg.com In this process, mercuric oxide acts as the catalyst to facilitate the addition of water across the carbon-carbon triple bond. A typical procedure involves adding 2-methyl-3-butyn-2-ol to a sulfuric acid solution containing yellow mercury oxide at elevated temperatures (65-75°C), yielding this compound with a reported yield of 32.2%. lookchem.comchemicalbook.com

Another innovative catalytic method avoids the use of volatile acetaldehyde (B116499) as a starting material by using its stable trimer, paraldehyde (B1678423). A "one-pot" synthesis has been developed where paraldehyde is depolymerized to acetaldehyde in a reactor under autogenous pressure. google.com The freshly generated acetaldehyde immediately undergoes a self-coupling condensation reaction catalyzed by a thiazole (B1198619) salt to produce 3-hydroxy-2-butanone (acetoin). google.comgoogle.com This method demonstrates high efficiency, with the conversion rate of paraldehyde reaching 90-98% and the selectivity for the product being 85-95%. google.com The process is notable for its simple operation, low cost, and easy product separation. google.com

Table 1: Comparison of Catalytic Synthesis Methods for α-Hydroxy Ketones This table is interactive. You can sort and filter the data.

| Method Name | Starting Material(s) | Catalyst | Key Conditions | Product | Reported Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Alkyne Hydration | 2-methyl-3-butyn-2-ol, Water | Mercuric Oxide (HgO) in H₂SO₄ | 65-75°C, 30 min stirring | This compound | 32.2% | lookchem.com, chemicalbook.com |

| Catalytic Condensation | Paraldehyde | Thiazole Salt | 120-180°C, Autogenous Pressure, pH 8-11 | 3-Hydroxy-2-butanone | 85-95% Selectivity | google.com |

| Acetaldehyde Condensation | Acetaldehyde | 3-ethyl-4-methyl-5-hydroxyethylthiazole bromide | 110-130°C, Pressure Reactor, pH 9-10 | 3-Hydroxy-2-butanone | N/A | google.com |

Novel Synthetic Routes to this compound Derivatives

The chemical versatility of this compound makes it a valuable starting material for the synthesis of more complex derivatives. A facile, high-yield synthetic route has been developed for α-hydroxy methyl ketones which, in turn, are important precursors to the tricyanovinyldihydrofuran type of acceptors used in high-performance nonlinear optical chromophores. researchgate.net

A notable example is the synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile. This derivative is formed through the reaction of this compound with malononitrile (B47326). researchgate.netresearchgate.net The reaction mechanism has been studied using density functional theory (DFT), revealing the effectiveness of metal ethoxides as catalysts. researchgate.netresearchgate.net Magnesium ethoxide, for instance, was found to be a highly effective catalyst, significantly improving product yields compared to other metal ethoxides and lowering the reaction's activation energy by 102.37 kJ mol⁻¹ compared to the uncatalyzed reaction. researchgate.net Similarly, lithium ethoxide has been shown to be an effective catalyst for the same transformation. researchgate.net

Functional Group Interconversions of this compound

The dual functionality of this compound, possessing both a tertiary hydroxyl group and a ketone, allows for a variety of functional group interconversions. The hydroxyl group can act as a precursor for various other groups, and the carbonyl group is a reactive site for nucleophilic additions and condensations. lookchem.com

A prime example of a transformation that utilizes both functional groups is the Knoevenagel-type condensation reaction with malononitrile, catalyzed by a base like sodium ethylate, magnesium ethoxide, or lithium ethoxide. researchgate.netresearchgate.net The reaction begins with the deprotonation of malononitrile to form a carbanion, which then attacks the electrophilic carbonyl carbon of this compound. This is followed by an intramolecular cyclization where the tertiary hydroxyl group attacks one of the nitrile groups, leading to the formation of a dihydrofuran ring system after dehydration. researchgate.netresearchgate.net This complex transformation converts the simple acyclic α-hydroxy ketone into a more complex heterocyclic derivative.

Derivatization Strategies for Expanding this compound Chemical Space

Derivatization of this compound is a key strategy for creating new molecules with specific properties, particularly for applications in materials science and analytical chemistry.

One major strategy focuses on synthesizing chromophores for nonlinear optics. As one of the few commercially available α-hydroxy ketone precursors, this compound is crucial for creating tricyanovinyldihydrofuran acceptors. researchgate.net The synthesis involves reacting it with malononitrile in the presence of a base to create highly functionalized heterocyclic systems that are integral parts of high-μβ chromophores. researchgate.net

Another important derivatization strategy is employed for analytical purposes, specifically for the detection of hydroxycarbonyls in environmental samples using gas chromatography (GC). acs.org In this method, the carbonyl group is first derivatized to an O-benzylhydroxyloxime (BH oxime) using O-benzylhydroxylamine. acs.org Subsequently, the hydroxyl group is converted to its trimethylsilyl (B98337) (TMS) ether by reacting it with N,O-bis(trimethylsilyl)acetamide. acs.org This dual derivatization increases the volatility and thermal stability of the compound, making it suitable for analysis by GC/FID and GC/MS. acs.org

Table 2: Derivatization Strategies for this compound This table is interactive. You can sort and filter the data.

| Strategy | Reagent(s) | Resulting Derivative/Purpose | Field of Application | Reference(s) |

|---|---|---|---|---|

| Chromophore Synthesis | Malononitrile, Base (e.g., Magnesium Ethoxide) | 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile | Nonlinear Optics, Materials Science | researchgate.net, researchgate.net |

Reaction Kinetics and Mechanistic Investigations of 3 Hydroxy 3 Methyl 2 Butanone

Gas-Phase Reactions of 3-Hydroxy-3-methyl-2-butanone with Atmospheric Oxidants

The primary removal process for this compound in the troposphere is through reactions with various oxidants. The following sections delve into the specifics of these reactions, focusing on their kinetics and underlying mechanisms.

Kinetics and Mechanisms of Hydroxyl Radical (OH) Reactions with this compound.nih.govacs.orgacs.org

The reaction with the hydroxyl (OH) radical is a dominant atmospheric loss pathway for this compound. acs.org The study of this reaction is of theoretical interest as it can proceed via two distinct pathways: the formation of a hydrogen-bonded prereactive complex and direct H-atom abstraction. nih.govacs.orgacs.org

The rate constant for the reaction of OH radicals with this compound (3H3M2B) has been investigated over a wide range of temperatures. A study using a discharge flow reactor combined with an electron impact ionization quadrupole mass spectrometer determined the rate constant at 2 Torr total pressure of helium. The results showed a complex temperature dependence, which can be described by two different expressions for different temperature ranges. nih.govacs.org

At temperatures between 278 K and 400 K, the rate constant is given by the expression:

k₁ = 5.44 × 10⁻⁴¹ T⁹·⁷ exp(2820/T) cm³ molecule⁻¹ s⁻¹ nih.govacs.org

For the temperature range of 400 K to 830 K, the expression is:

k₁ = 1.23 × 10⁻¹¹ exp(-970/T) cm³ molecule⁻¹ s⁻¹ nih.govacs.org

These expressions, determined through both relative rate methods and absolute measurements, have a total uncertainty of 20% at all temperatures. nih.gov Another experimental and theoretical study determined absolute rate constants over a temperature range of 277 to 353 K, finding no significant temperature dependence, though a very slight effect was observed within the error bars. researchgate.netrsc.org Theoretical calculations using Density Functional Theory (DFT) have identified three possible hydrogen abstraction pathways. researchgate.netrsc.org

| Temperature Range (K) | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 278-400 | 5.44 × 10⁻⁴¹ T⁹·⁷ exp(2820/T) | nih.govacs.org |

| 400-830 | 1.23 × 10⁻¹¹ exp(-970/T) | nih.govacs.org |

Kinetics and Mechanisms of Chlorine Atom (Cl) Reactions with this compound.nih.govacs.org

The gas-phase reaction of this compound with chlorine atoms has been studied under atmospheric conditions (298 ± 2 K and 720 ± 2 Torr). nih.govacs.org Using a relative rate method with propene and 1,3-butadiene (B125203) as reference compounds, the average rate coefficient for this reaction was determined to be (1.13 ± 0.17) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govacs.org This rate is approximately 120 times faster than the reaction with the OH radical. acs.org

The primary products of this reaction have been identified and quantified, with the major products being acetic acid and 2,3-butanedione (B143835), with molar yields of (42.6 ± 4.8)% and (17.2 ± 2.3)%, respectively. nih.gov The reaction mechanism involves the abstraction of a hydrogen atom by the chlorine atom, leading to the formation of different radical intermediates that subsequently react to form the observed products. nih.govacs.org

| Parameter | Value | Reference |

|---|---|---|

| Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | (1.13 ± 0.17) × 10⁻¹⁰ | nih.govacs.org |

| Acetic Acid Molar Yield (%) | 42.6 ± 4.8 | nih.gov |

| 2,3-Butanedione Molar Yield (%) | 17.2 ± 2.3 | nih.gov |

Reactivity of this compound with Nitrate (B79036) Radicals (NO₃) and Ozone (O₃).acs.org

The reactivity of this compound with other important atmospheric oxidants, namely the nitrate radical (NO₃) and ozone (O₃), has also been investigated. Studies using a relative rate method at 296 ± 2 K have established upper limits for the rate constants of these reactions. acs.org

For the reaction with nitrate radicals, the rate constant was determined to be less than 2 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. acs.org In the case of ozone, no reaction was observed, and an upper limit for the rate constant was derived as <1.1 × 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹. acs.org These findings indicate that the reactions with NO₃ and O₃ are not significant atmospheric loss processes for this compound compared to its reaction with the OH radical. acs.org

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Nitrate Radical (NO₃) | <2 × 10⁻¹⁶ | acs.org |

| Ozone (O₃) | <1.1 × 10⁻¹⁹ | acs.org |

Photolytic Degradation Pathways of this compound

The atmospheric removal of this compound (3H3M2B) is primarily governed by photolysis and its reactions with key atmospheric oxidants, namely the hydroxyl radical (OH) and chlorine atoms (Cl).

The photolysis of 3H3M2B has been identified as a major degradation pathway in the atmosphere. Studies have shown that upon absorption of ultraviolet radiation, the molecule can break down into smaller, more stable products. The primary products identified from the photolysis of 3H3M2B are acetone (B3395972) and formaldehyde (B43269). Minor products that have also been observed include methanol, acetic acid, 2,3-butanedione (biacetyl), hydroxyacetone, and methylglyoxal. The formation of these products suggests multiple fragmentation channels following photoexcitation.

The reaction of 3H3M2B with hydroxyl radicals is another significant atmospheric sink. Experimental studies have determined the rate coefficients for this reaction over a range of temperatures, indicating a slight positive temperature dependence. This reaction proceeds via hydrogen abstraction, leading to the formation of water and a radical intermediate, which then undergoes further reactions.

In coastal and marine-influenced areas, the reaction with chlorine atoms can also be a notable degradation pathway. The rate coefficient for the reaction of 3H3M2B with Cl atoms is significantly higher than that with OH radicals, suggesting that in environments with elevated chlorine atom concentrations, this reaction can be a competitive or even dominant loss process. The major products identified from the reaction of 3H3M2B with Cl atoms are acetic acid and 2,3-butanedione.

| Degradation Pathway | Major Products | Minor Products |

| Photolysis | Acetone, Formaldehyde | Methanol, Acetic Acid, 2,3-Butanedione, Hydroxyacetone, Methylglyoxal |

| Reaction with OH | - | - |

| Reaction with Cl | Acetic Acid, 2,3-Butanedione | - |

Data for the reaction with OH radicals was not sufficiently detailed in the provided search results to definitively categorize major and minor products.

Theoretical and Computational Studies of this compound Reaction Mechanisms

To complement experimental findings and provide deeper insight into the reaction mechanisms at a molecular level, theoretical and computational chemistry methods have been employed. These studies are crucial for elucidating the intricate details of reaction pathways, transition states, and the energetics involved.

Density Functional Theory (DFT) Applications in this compound Reaction Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms of this compound. researchgate.net Theoretical studies have utilized DFT methods, such as the BH&HLYP functional with a 6-311+G(d,p) basis set, to explore the potential energy surfaces of its reactions, particularly with the hydroxyl radical. researchgate.net

These calculations have been instrumental in identifying the preferential sites for hydrogen abstraction. For the reaction of 3H3M2B with the OH radical, DFT studies have shown that there are three possible hydrogen abstraction pathways: from the hydroxyl group, from the methyl group adjacent to the carbonyl group, and from one of the two methyl groups adjacent to the hydroxyl group. The calculations have revealed that the abstraction of a hydrogen atom from one of the methyl groups attached to the carbon bearing the hydroxyl group is the most energetically favorable pathway. researchgate.net

Activation Energy Profiles and Transition State Analysis for this compound Reactions

The elucidation of activation energy profiles and the characterization of transition states are fundamental to understanding the kinetics and selectivity of chemical reactions. For the reaction of this compound with the OH radical, theoretical studies have provided valuable insights into these aspects.

DFT calculations have been used to map out the relative energy profile for the different hydrogen abstraction pathways. These profiles illustrate the energy changes that occur as the reactants approach each other, form a transition state, and then separate into products. The transition state represents the highest energy point along the reaction coordinate and its energy relative to the reactants determines the activation energy of the reaction.

For the reaction of 3H3M2B with OH, the calculations indicate that the pathway involving hydrogen abstraction from a methyl group adjacent to the hydroxyl group has the lowest activation energy barrier. researchgate.net This is consistent with this pathway being the most favorable. While specific numerical values for the activation energies for all pathways of 3H3M2B were not explicitly detailed in the provided search results, the relative energy profile clearly indicates the energetic preference. The transition state for the most favorable pathway involves the partial breaking of a C-H bond and the partial formation of an O-H bond as the hydroxyl radical abstracts the hydrogen atom.

| Reaction Pathway | Description | Relative Activation Barrier |

| Pathway 1 | H-abstraction from the hydroxyl group | Higher |

| Pathway 2 | H-abstraction from the methyl group adjacent to the carbonyl group | Higher |

| Pathway 3 | H-abstraction from a methyl group adjacent to the hydroxyl group | Lowest |

The relative activation barriers are based on the qualitative description from the provided search results.

Environmental Chemistry and Atmospheric Fate of 3 Hydroxy 3 Methyl 2 Butanone

Tropospheric Degradation Processes of 3-Hydroxy-3-methyl-2-butanone

The atmospheric persistence and impact of volatile organic compounds (VOCs) like this compound are determined by their degradation pathways in the troposphere. The primary removal mechanisms for this compound include photolysis and reactions with key atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). rsc.org

The reaction with OH radicals is a significant degradation channel. rsc.org This process proceeds through the abstraction of a hydrogen atom from the this compound molecule. rsc.orgresearchgate.net Theoretical studies indicate that the H-atom abstraction is most likely to occur from one of the methyl groups adjacent to the hydroxyl group. rsc.orgresearchgate.net The rate of this reaction has been determined experimentally across various temperatures, showing a slight temperature dependence. researchgate.netacs.org

Photolysis, the breakdown of the molecule by solar radiation, is also a major oxidation pathway for this compound in the atmosphere. researchgate.net Studies have identified acetone (B3395972) and formaldehyde (B43269) as products of its photolysis. researchgate.net

In addition to reacting with OH radicals, this compound can also be degraded through reactions with chlorine (Cl) atoms, particularly in marine or coastal areas where Cl concentrations can be significant. nih.gov The primary products identified from the reaction with Cl atoms are acetic acid and 2,3-butanedione (B143835). nih.gov Reactions with ozone and nitrate radicals are generally considered minor loss pathways for ketones compared to photolysis and reaction with OH radicals.

Interactive Table: Rate Coefficients for the Reaction of this compound with Atmospheric Oxidants

| Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| OH Radical | (5.12 ± 0.07) x 10⁻¹² | 298 | researchgate.net |

| OH Radical | 5.44 × 10⁻⁴¹ T⁹⁷ exp(2820/T) | 278-400 | nih.gov |

| OH Radical | 1.23 × 10⁻¹¹ exp(-970/T) | 400-830 | nih.gov |

| Cl Atom | (1.13 ± 0.17) × 10⁻¹⁰ | 298 | nih.gov |

Atmospheric Lifetime and Global Atmospheric Implications of this compound

The atmospheric lifetime of a chemical compound is a measure of how long it persists in the atmosphere before being removed. It is inversely proportional to the rate of its degradation processes. For this compound, the lifetime is primarily dictated by its reaction with OH radicals and its photolysis rate. researchgate.net

The lifetime (τ) with respect to reaction with OH radicals can be estimated using the formula: τ = 1 / (k[OH]) where k is the reaction rate coefficient and [OH] is the average global tropospheric concentration of OH radicals (typically assumed to be around 1 x 10⁶ molecules cm⁻³). Using the rate coefficient of (5.12 ± 0.07) x 10⁻¹² cm³ molecule⁻¹ s⁻¹, the atmospheric lifetime of this compound with respect to oxidation by OH radicals is calculated to be approximately 2.3 days.

Global Atmospheric Implications: Due to its relatively short atmospheric lifetime, this compound is not expected to persist long enough to become well-mixed throughout the atmosphere. Consequently, its direct contribution to global warming is considered negligible. nih.gov The primary atmospheric implication of this compound is on a local and regional scale. As a VOC, its chemical degradation in the presence of nitrogen oxides (NOx) can contribute to the formation of ground-level ozone, a key component of photochemical smog. copernicus.org Furthermore, the oxidation products of this compound can contribute to the formation of secondary organic aerosols (SOA), which can impact air quality and climate. copernicus.org

Environmental Distribution and Turnover of this compound

The distribution of this compound in the environment is governed by its physical and chemical properties, its sources, and its removal processes. While specific sources for this compound are not extensively detailed in the literature, similar ketones are known to have both biogenic and anthropogenic origins. nerc.ac.uk

Key physical properties influencing its distribution include its high water solubility and vapor pressure. thegoodscentscompany.comguidechem.com

Atmosphere: Its volatility allows it to be present in the gas phase in the atmosphere. However, its atmospheric residence time is short due to rapid degradation by OH radicals and photolysis, as discussed previously. This rapid turnover limits its transport over long distances. researchgate.net

Aqueous Phase: The compound is highly soluble in water, with an estimated solubility of 1,000,000 mg/L. thegoodscentscompany.com This property suggests that it can be efficiently removed from the atmosphere through wet deposition (i.e., partitioning into cloud water, fog, and rain). Once in aquatic systems, it is subject to further degradation or potential volatilization back to the atmosphere.

Soil and Biota: Information on its behavior in soil and biota is limited. Its high water solubility would suggest mobility in moist soils, but it may also be subject to microbial degradation.

The environmental turnover of this compound is therefore rapid, driven by fast atmospheric chemical reactions and efficient removal by precipitation. This leads to a limited spatial and temporal distribution around its emission sources.

Biocatalytic and Biotransformation Studies of 3 Hydroxy 3 Methyl 2 Butanone

Enzymatic Transformations Involving 3-Hydroxy-3-methyl-2-butanone

Enzymes are increasingly utilized as catalysts in organic synthesis due to their high selectivity and efficiency under mild reaction conditions. This compound serves as a key substrate and intermediate in several enzymatic reactions, particularly in carbon-carbon bond formation.

In the realm of biocatalytic carbon-carbon bond formation, this compound has been identified as an effective, non-physiological acyl anion donor. Specifically, it can provide an "acetyl anion" equivalent in cross-carboligation reactions. This capability allows for the synthesis of a variety of chiral tertiary α-hydroxyketones, which are important building blocks for bioactive compounds and natural products.

The enzymatic reaction involves an aldehyde-ketone cross-carboligation, where the enzyme facilitates the transfer of the acetyl group from this compound to an aldehyde acceptor. This process enables the formation of a new quaternary carbon center, a challenging task in traditional organic synthesis. Research has demonstrated that by coupling this compound with various activated ketones, an array of enantioenriched chiral tertiary α-hydroxyketones can be obtained researchgate.net.

The enzymatic transformations utilizing this compound as an acyl anion donor are primarily catalyzed by Thiamine Diphosphate (ThDP)-dependent enzymes researchgate.netlookchem.com. ThDP-dependent enzymes are a versatile class of biocatalysts known for their role in C-C bond-forming and -breaking reactions researchgate.netlookchem.com. The catalytic cycle of these enzymes involves the formation of a key reactive intermediate known as the Breslow intermediate researchgate.net.

In the context of this compound, a ThDP-dependent enzyme, initially characterized as an acetylacetoin synthase, has been repurposed for cross benzoin-type condensations researchgate.net. The enzyme binds the ThDP cofactor, which then attacks the carbonyl carbon of this compound. This leads to the formation of an activated acetaldehyde (B116499) equivalent, which can then attack a suitable electrophilic acceptor, such as an aldehyde, to form the desired tertiary alcohol product researchgate.net. This strategy expands the synthetic utility of ThDP-dependent enzymes beyond their natural reactions, allowing them to catalyze asymmetric carboligation reactions with non-physiological substrates like methylacetoin researchgate.net.

Biological Synthesis of this compound

While traditionally produced via chemical synthesis, recent research has focused on developing sustainable biological routes for the production of this compound. This involves harnessing the metabolic capabilities of microorganisms and enhancing them through genetic engineering.

A significant breakthrough in the biological production of this compound was the development of an engineered Escherichia coli strain capable of its synthesis from renewable resources nih.gov. This marked the first report of a biological route to this compound, which previously was obtained exclusively through chemical methods nih.gov.

The novel biosynthetic pathway was established by reversing the natural biodegradation pathway of methylacetoin. This innovative "biodegradation-inspired" approach involved several key steps:

Modification of an enzyme complex: The native enzyme complex involved in the breakdown of methylacetoin was engineered.

Switching the reaction substrate: The modified enzyme was utilized with different starting materials.

Coupling to an exothermic reaction: The process was linked to an energy-releasing reaction to drive the synthesis forward nih.gov.

This engineered pathway successfully produced this compound from glucose and acetone (B3395972) nih.gov. The closely related compound, acetoin (B143602) (3-hydroxy-2-butanone), is a natural fermentation product in many bacteria, such as Pectobacterium and Bacillus species, through the 2,3-butanediol (B46004) pathway which starts from pyruvate (B1213749) plos.orgfrontiersin.org. This established knowledge of acetoin biosynthesis provides a foundation for engineering pathways toward its methylated derivative.

To improve the efficiency of the novel microbial production route, metabolic engineering strategies were employed. The goal of metabolic engineering is to rationally modify the cellular metabolic network to overproduce a target compound.

In the case of this compound production in E. coli, the complete biosynthetic pathway was optimized through in vivo enzyme screening and host metabolic engineering nih.gov. This optimization process led to a significant increase in the production titer. The engineered E. coli strain was able to achieve a titer of 3.4 g/L of this compound nih.gov. This demonstrates the power of combining pathway design with host strain optimization to create efficient microbial cell factories for chemicals not naturally produced in biological systems.

| Engineered Microorganism | Substrates | Product | Titer Achieved | Reference |

| Escherichia coli | Glucose, Acetone | This compound | 3.4 g/L | nih.gov |

| Escherichia coli | Glucose, Acetone | 2-Methyl-2,3-butanediol | 3.2 g/L | nih.gov |

Biotransformation Pathways of Related Compounds to this compound in Biological Systems

Biotransformation, the use of biological systems to convert one chemical compound into another, is a powerful tool in chemical synthesis. The production of this compound has been achieved through the biotransformation of simple, readily available precursors.

The engineered E. coli pathway represents a key example of a biotransformation route. In this system, the bacterium converts glucose and acetone into the target molecule nih.gov. This process relies on the substrate promiscuity of certain enzymes. For instance, following the synthesis of this compound, the same engineered strain could further reduce it to 2-methyl-2,3-butanediol by exploiting the broad substrate acceptance of an acetoin reductase enzyme nih.gov.

This demonstrates a multi-step biotransformation within a single microbial host, converting simple feedstocks into more complex molecules. The engineered pathway effectively combines cellular metabolism (conversion of glucose) with the biotransformation of an externally supplied co-substrate (acetone) to generate the final product.

| Enzyme Class | Precursor(s) | Product | Organism/System | Reference |

| Modified Enzyme Complex | Glucose, Acetone | This compound | Engineered E. coli | nih.gov |

| Acetoin Reductase | This compound | 2-Methyl-2,3-butanediol | Engineered E. coli | nih.gov |

Advanced Applications of 3 Hydroxy 3 Methyl 2 Butanone in Organic Synthesis

Chiral Synthesis and Stereoselective Transformations Utilizing 3-Hydroxy-3-methyl-2-butanone

The presence of a tertiary alcohol adjacent to a ketone functionality in this compound makes it a molecule of interest in the field of stereoselective synthesis. Although it is an achiral molecule itself, its structure is a common motif in the products of asymmetric synthesis, and it serves as a valuable precursor for creating chiral centers. The synthesis of optically active α-hydroxy ketones is a significant area of research due to their prevalence in biologically active compounds and their utility as versatile chiral building blocks.

While direct enantioselective synthesis using this compound as a chiral auxiliary is not extensively documented, its structural framework is a key target in stereoselective reactions. Research in this area often focuses on the stereoselective reduction of the ketone or the nucleophilic addition to the carbonyl group in related α-hydroxy ketone systems to generate chiral diols. For instance, enzymatic reductions of similar α-hydroxy ketones have been shown to proceed with high enantioselectivity, yielding optically active 1,2-diols.

Furthermore, the α-ketol rearrangement, an acid- or base-catalyzed isomerization of an α-hydroxy ketone, can proceed with a high degree of stereocontrol, particularly in cyclic or sterically constrained systems. This rearrangement highlights the potential for stereoselective transformations of derivatives of this compound. The ability to form chiral centers from this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Strategies for Stereoselective Synthesis Involving α-Hydroxy Ketone Moieties

| Method | Description | Potential Outcome |

| Enzymatic Reduction | Biocatalytic reduction of the ketone functionality using enzymes such as butanediol (B1596017) dehydrogenase. | Enantiomerically enriched vicinal diols. |

| Asymmetric Transfer Hydrogenation | Reduction of the ketone using a chiral ruthenium(II) catalyst and a hydrogen donor. | Optically active α-hydroxy ketones and anti-1,2-diols. |

| Organocatalytic α-Hydroxylation | Indirect methods involving the asymmetric α-functionalization of a related ketone followed by conversion to the α-hydroxy ketone. | Chiral tertiary α-hydroxy ketones. |

| α-Ketol Rearrangement | Isomerization involving the 1,2-migration of an alkyl or aryl group, which can be influenced by stereoelectronic factors. | Stereochemically defined isomeric α-hydroxy ketones. |

This compound as a Photoinitiator in UV-Curable Coatings Research

In the field of polymer chemistry, this compound functions as a Type I photoinitiator, a class of compounds that undergo homolytic cleavage upon exposure to ultraviolet (UV) light to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers in UV-curable formulations, such as coatings, inks, and adhesives. Alpha-hydroxy ketones, including this compound, are particularly efficient photoinitiators for these applications.

The mechanism of initiation involves the absorption of UV radiation, which excites the this compound molecule to a higher energy state. This is followed by a rapid α-cleavage (Norrish Type I reaction) of the bond between the carbonyl group and the tertiary carbon atom bearing the hydroxyl group. This fragmentation results in the formation of two radical species: a benzoyl radical and a tertiary ketyl radical. Both of these radicals are capable of initiating the polymerization of acrylate (B77674) or methacrylate-based resins.

Table 2: Research Findings on the Performance of α-Hydroxy Ketone Photoinitiators

| Parameter | Observation |

| Photoinitiator Type | α-Hydroxy ketones are effective Norrish Type I photoinitiators. |

| Curing Mechanism | Initiation occurs via α-cleavage upon UV exposure, generating two free radicals. |

| Application | Widely used in clear and pigmented UV-curable coatings and inks. |

| Concentration Effects | Increasing photoinitiator concentration can affect the gloss of the cured surface. |

| Light Intensity | Higher UV light intensity can influence the polymerization kinetics and final properties of the coating. |

Strategic Utility of this compound as an Alpha-Hydroxy Ketone Synthon

The bifunctional nature of this compound makes it a versatile synthon, or building block, in organic synthesis. The hydroxyl and carbonyl groups can serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The hydroxyl group can act as a precursor for the formation of double bonds, esters, and halogenated hydrocarbons. For example, it can be dehydrated to form an α,β-unsaturated ketone or esterified to introduce various functional groups. The carbonyl group, on the other hand, can be a precursor for hydroxyl, amino, and alkyl groups through reactions such as reduction, reductive amination, and Grignard or Wittig reactions.

The strategic utility of this compound is evident in its use to produce compounds like 2,5-dihydroxy-2-methyl-heptan-3-one. This demonstrates its role in carbon-carbon bond-forming reactions, extending the carbon skeleton and introducing new functionalities. The reactivity of both the hydroxyl and carbonyl groups provides chemists with a powerful tool for the synthesis of a wide range of organic molecules, including pharmaceuticals and other fine chemicals.

Table 3: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Class |

| Hydroxyl Group | Dehydration | α,β-Unsaturated Ketones |

| Esterification | α-Keto Esters | |

| Substitution | α-Halo Ketones | |

| Carbonyl Group | Reduction | 1,2-Diols |

| Reductive Amination | α-Amino Alcohols | |

| Grignard Reaction | Tertiary Alcohols | |

| Wittig Reaction | Alkenes |

Analytical and Spectroscopic Characterization Techniques in 3 Hydroxy 3 Methyl 2 Butanone Research

Chromatographic Methods for 3-Hydroxy-3-methyl-2-butanone Analysis

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the separation and analysis of volatile organic compounds like this compound from complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In GC, the compound is volatilized and passed through a capillary column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are analyzed to produce a unique mass spectrum that serves as a molecular fingerprint for identification.

Research studies have utilized GC-MS to characterize volatile compounds in various samples, including vinegars and products of atmospheric reactions. nist.govnih.gov The technique is also essential for quantifying the products formed during the gas-phase reactions of this compound, for instance, in studies investigating its atmospheric degradation. nih.gov For example, in the reaction with Cl atoms, GC-MS was used to identify and quantify products such as acetic acid and 2,3-butanedione (B143835). nih.gov

| Column Type | Dimensions | Carrier Gas | Temperature Program |

|---|---|---|---|

| DB-Wax | 30 m / 0.25 mm / 0.25 µm | Helium | 35°C, ramp 3°C/min to 100°C, then 5°C/min to 240°C (hold 10 min) |

| DB-Wax | 60 m / 0.25 mm / 0.25 µm | Helium | 60°C (hold 3 min), ramp 2°C/min to 150°C, then 4°C/min to 200°C |

Spectroscopic Techniques for Structural Elucidation of this compound and its Reaction Products

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and identifying the products of its chemical reactions. These techniques probe the interaction of molecules with electromagnetic radiation to reveal information about functional groups and bonding arrangements.

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations, allowing for the identification of characteristic functional groups.

For this compound, the FTIR spectrum is characterized by strong absorption bands indicating the presence of a hydroxyl (-OH) group and a carbonyl (C=O) group. nist.govnist.gov This technique is not only used for the primary identification of the compound but also for monitoring its reactions. By tracking the appearance or disappearance of specific absorption bands, researchers can identify reaction products and infer reaction mechanisms. nih.gov For example, in studies of its atmospheric reactions, FTIR has been used in simulation chambers to monitor the decay of the reactant and the formation of products over time. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400-3500 | O-H stretch | Hydroxyl (-OH) |

| ~2980 | C-H stretch | Alkyl (CH₃) |

| ~1710 | C=O stretch | Ketone (C=O) |

| ~1370 | C-H bend | Alkyl (CH₃) |

| ~1150 | C-O stretch | Tertiary alcohol (C-OH) |

Electron impact ionization quadrupole mass spectrometry is a crucial tool for studying the kinetics of gas-phase reactions involving this compound. researchgate.netresearchgate.net This technique is often coupled with a discharge flow reactor, which allows for the controlled reaction of the compound with atmospheric oxidants like hydroxyl (OH) radicals. researchgate.netresearchgate.net

In this setup, reactants are introduced into a flow tube where the reaction occurs. A portion of the gas mixture is continuously sampled into the mass spectrometer. Inside the ion source, molecules are bombarded with high-energy electrons (electron impact ionization), causing them to fragment into characteristic ions. The quadrupole mass analyzer then filters these ions based on their mass-to-charge ratio, allowing for the detection and quantification of specific species.

By monitoring the concentration of a reactant, such as the OH radical, in the presence of an excess of this compound, researchers can determine the pseudo-first-order rate of the reaction. This data is then used to calculate the bimolecular rate constant, providing fundamental data for atmospheric chemistry models. researchgate.netresearchgate.net

| Temperature Range (K) | Rate Constant (k₁) Expression (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 278 - 400 | 5.44 x 10⁻⁴¹ T⁹·⁷ exp(2820/T) |

| 400 - 830 | 1.23 x 10⁻¹¹ exp(-970/T) |

常见问题

Q. What are the established synthetic routes for 3-hydroxy-3-methyl-2-butanone, and what are their yields?

A common method involves the hydration of 2-methyl-3-butyn-2-ol using mercuric oxide (HgO) and sulfuric acid (H₂SO₄) in aqueous solution. This reaction proceeds with vigorous stirring at 70°C for 30 minutes, yielding 80% of the target compound after purification via distillation . Alternative routes may involve oxidation or microbial pathways, but the HgO-mediated synthesis remains a benchmark for high-purity laboratory-scale production.

Q. How can this compound be characterized analytically?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): The compound exhibits distinct peaks in H-NMR (e.g., δ 1.02 for a tert-butyl group in derivatives) .

- Gas Chromatography (GC): Used for purity assessment, with ≥97% purity achievable via distillation .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 102 (C₅H₁₀O₂) confirm the molecular formula .

Q. What safety precautions are critical when handling this compound?

The compound has an oral LD₅₀ >5000 mg/kg in rats and dermal LD₅₀ >5000 mg/kg in rabbits, indicating low acute toxicity. However, its liquid form requires storage below 20°C to prevent dimerization, and a flash point of 45°C necessitates fire safety measures .

Advanced Research Questions

Q. How does this compound participate in atmospheric chemistry, particularly in hydroxyl radical (OH•) reactions?

Kinetic studies show the rate constant for OH• reactions follows the Arrhenius equation cm³ molecule⁻¹ s⁻¹ between 220–950 K. This temperature-dependent behavior is critical for modeling its atmospheric degradation and environmental persistence .

Q. What role does this compound play in microbial metabolism during food fermentation?

In cheese ripening, it acts as a flavor precursor, correlating with acetoin and diacetyl production. Its concentration increases with adjunct microbial activity (e.g., Lactobacillus paracasei 4341), influencing flavor profiles in aged cheeses. Factor analysis of volatile compounds can distinguish its contribution from other ketones and alcohols .

Q. How can contradictions in experimental data on this compound’s stability be resolved?

Discrepancies in dimer-monomer equilibrium (observed at temperatures >15°C) require careful temperature control during storage and analysis. For instance, NMR and GC-MS data must account for thermal interconversion artifacts. Method validation using isotopically labeled analogs or low-temperature techniques (e.g., cryogenic GC) is recommended .

Q. What derivatives of this compound are used in advanced organic synthesis?

The oxime derivative (this compound oxime, CAS 7431-25-6) serves as a chelating agent in metal coordination studies. Its synthesis involves hydroxylamine acetylation under anhydrous conditions, with purity assessed via HPLC-UV .

Methodological Considerations

Q. What experimental design principles apply to studying this compound in complex matrices (e.g., environmental or biological samples)?

- Extraction: Use solid-phase microextraction (SPME) for volatile compound isolation from aqueous matrices.

- Quantification: Internal standards (e.g., deuterated analogs) improve accuracy in GC-MS workflows.

- Data Interpretation: Multivariate analysis (PCA or PLS-DA) can deconvolute its contribution from co-eluting compounds in metabolomic studies .

Q. How can computational chemistry predict the reactivity of this compound?

Density Functional Theory (DFT) calculations model its electronic structure and reaction pathways. For example, the hydroxyl group’s nucleophilicity and keto-enol tautomerism influence its participation in nucleophilic additions or redox reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。